Octylboronic acid
Overview
Description
Octylboronic acid, also known as 1-octylboronic acid, is an organic compound with the molecular formula C8H19BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an octyl group and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Octylboronic acid can be synthesized through several methods. One common approach involves the reaction of octylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boronic acid. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, this compound can be produced using similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to optimize yield and purity. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Octylboronic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form octylboronic esters or borates. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reduction of this compound can yield octylboranes. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: this compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and are performed under controlled conditions to ensure selectivity.
Major Products:
Oxidation: Octylboronic esters, borates.
Reduction: Octylboranes.
Substitution: Various substituted boronic acids and derivatives.
Scientific Research Applications
Octylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: this compound is employed in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: Research has explored the use of this compound in drug delivery systems, where it can facilitate the targeted release of therapeutic agents.
Industry: In industrial applications, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of octylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which has an empty p-orbital that can accept electron pairs from nucleophiles. The formation of boronate esters is a key step in many of its applications, allowing for the selective binding and release of target molecules .
Molecular Targets and Pathways:
Diols: this compound selectively binds to diols, forming stable boronate esters.
Comparison with Similar Compounds
Phenylboronic Acid: Contains a phenyl group instead of an octyl group. It is more commonly used in organic synthesis due to its higher reactivity.
Methylboronic Acid: Contains a methyl group, making it less hydrophobic than octylboronic acid.
Uniqueness: this compound’s longer alkyl chain provides increased hydrophobicity, making it suitable for applications where solubility in organic solvents is desired. Its unique properties make it valuable in specific synthetic and industrial processes .
Properties
IUPAC Name |
octylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BO2/c1-2-3-4-5-6-7-8-9(10)11/h10-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFRVXOKPXCXAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10409368 | |
Record name | Octylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28741-08-4 | |
Record name | B-Octylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28741-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10409368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | n-Octylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does octylboronic acid interact with the enzyme PvdQ, and what are the downstream effects of this interaction?
A1: this compound acts as a potent inhibitor of the enzyme PvdQ, which plays a dual role in Pseudomonas aeruginosa: siderophore biosynthesis and quorum quenching.
Q2: How does the chain length of alkylboronic acids affect their potency as inhibitors of PvdQ?
A2: Research has shown a clear correlation between the chain length of n-alkylboronic acids and their potency as PvdQ inhibitors []. A homologation series of these compounds revealed a remarkable increase in binding affinity with increasing chain length.
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